[(2-Bromo-4-methylphenyl)methyl](furan-2-ylmethyl)amine hydrochloride
Description
(2-Bromo-4-methylphenyl)methylamine hydrochloride is a halogenated aromatic amine derivative featuring a benzylamine core substituted with a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring. The amine group is further substituted with a furan-2-ylmethyl moiety, introducing a heterocyclic aromatic system.
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO.ClH/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12;/h2-7,15H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAVHDXTPHGOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2=CC=CO2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine hydrochloride typically involves the reaction of 2-bromo-4-methylbenzyl chloride with furan-2-ylmethylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, and an appropriate solvent, like dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
(2-Bromo-4-methylphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Aromatic Substituent Comparison
| Compound | Substituents (Position) | Key Effects |
|---|---|---|
| Target compound | 2-Bromo, 4-methyl | Moderate steric bulk, electron-donating methyl |
| [2-(2-Bromo-4-Cl-phenoxy)phenyl]methyl... | 2-Bromo, 4-Cl | Increased electronegativity, larger halogen |
| 2-Bromo-4-fluorobenzylamine HCl | 2-Bromo, 4-F | Enhanced metabolic stability |
Amine Group Variations
The N-benzyl-N-(furan-2-ylmethyl)amine structure distinguishes the target compound from analogs:
- N-(Furan-2-ylmethyl)-3-[4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide (SET2) (): While both compounds share a furan-2-ylmethyl group, SET2 incorporates a sulfanylpropanamide linker and a pyrimidine ring.
- (Furan-2-ylmethyl)(methyl)(1-phenylpropan-2-yl)amine (): The branched 1-phenylpropan-2-yl group increases lipophilicity, possibly enhancing blood-brain barrier penetration compared to the target’s linear benzyl group .
Table 2: Amine Group Structural Differences
| Compound | Amine Substituents | Pharmacokinetic Implications |
|---|---|---|
| Target compound | (2-Bromo-4-methylphenyl)methyl, furan-2-ylmethyl | Moderate lipophilicity, steric hindrance |
| SET2 | Sulfanylpropanamide-pyrimidine, furan-2-ylmethyl | Higher solubility, hydrogen bonding |
| (Furan-2-ylmethyl)(methyl)(1-phenylpropan-2-yl)amine | Branched 1-phenylpropan-2-yl | Increased BBB penetration potential |
Heterocyclic Modifications: Role of the Furan Ring
The furan-2-ylmethyl group in the target compound is a recurring motif in ligands for metal coordination (e.g., ) and bioactive molecules. Comparisons include:
- N-(Furan-2-ylmethyl)-1-(pyridin-2-yl)methane (LA) (): Used as a ligand in coordination complexes, LA’s pyridyl group enhances metal-binding capacity compared to the target’s benzylamine structure.
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Molecular Weight : The target (~325–363 g/mol, based on –9) falls within the range typical for CNS-active compounds, though high molecular weight analogs (e.g., SET2) may face reduced bioavailability .
- Solubility : The hydrochloride salt form (common in –9) improves aqueous solubility, critical for in vitro assays and formulation .
Biological Activity
(2-Bromo-4-methylphenyl)methylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The compound features a furan ring and a bromo-substituted aromatic system, which are known to enhance biological activity through various mechanisms. The presence of the furan moiety is particularly significant, as it is often associated with increased stability and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (2-Bromo-4-methylphenyl)methylamine hydrochloride exhibit promising antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 25 µg/mL |
| Compound B | S. aureus | 15 µg/mL |
| Compound C | P. aeruginosa | 30 µg/mL |
These findings suggest that the compound could be a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of (2-Bromo-4-methylphenyl)methylamine hydrochloride has been explored in various cancer cell lines. The compound's structural features may facilitate interactions with specific molecular targets involved in cancer progression.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects on several cancer cell lines, (2-Bromo-4-methylphenyl)methylamine hydrochloride demonstrated significant antiproliferative activity.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| HepG2 | 0.71 |
| NCI-H460 | 1.39 |
The results indicate that the compound effectively inhibits cell growth, particularly in HepG2 and MCF7 cell lines, suggesting its potential as an anticancer agent.
The biological activity of (2-Bromo-4-methylphenyl)methylamine hydrochloride is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways critical for tumor growth.
- Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest at the S phase, preventing further division of cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
